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Abstract

ONO-4819, also known as Rivenprost, is a potent and selective agonist of the prostaglandin
E2 (PGE2) receptor subtype 4 (EP4). This document provides a comprehensive overview of its
discovery, synthesis, and mechanism of action, with a focus on its therapeutic potential in bone
regeneration, hepatoprotection, and inflammatory diseases. Detailed experimental protocols for
key in vitro and in vivo studies are provided, along with a summary of its quantitative data and
a visualization of its core signaling pathway.

Discovery and Rationale

The discovery of ONO-4819 stemmed from the understanding that prostaglandin E2 plays a
crucial role in bone metabolism. While PGE2 itself has both anabolic and catabolic effects,
research identified the EP4 receptor as the primary mediator of its bone-forming activities. This
led to the development of selective EP4 agonists to harness the anabolic potential of PGE2
while minimizing its undesirable effects. ONO-4819 emerged as a chemically stable and highly
selective agonist for the EP4 receptor, demonstrating promising therapeutic effects in
preclinical models of osteoporosis, liver injury, and colitis.[1][2][3]
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An improved and robust synthesis for ONO-4819 has been developed to ensure high chemical
purity and overcome challenges in removing byproducts associated with earlier methods.[4]
Key improvements include the use of y-thiobutyrolactone as a sulfur source for the introduction
of the sulfur-containing side chain, which avoids the formation of byproducts encountered with
potassium thioacetate.[4]

A critical step in the synthesis is the stereoselective reduction of an enone intermediate to
establish the chiral alcohol. The improved process utilizes (-)-DIP-chloride, which enhances
enantioselectivity and simplifies the purification process compared to the previously used
binaphthol-modified lithium aluminum hydride.[4] To ensure precise process control and
facilitate the purification of intermediates through crystallization, benzoyl and tert-
butyldimethylsilyl (TBDMS) groups are employed as protecting groups for hydroxyl functions.[4]

A detailed, step-by-step visual reaction scheme is proprietary and not publicly available in the
reviewed literature.

Mechanism of Action

ONO-4819 exerts its biological effects by selectively binding to and activating the EP4 receptor,
a G-protein coupled receptor.[5] The primary signaling pathway initiated by ONO-4819 is the
Gs-alpha pathway.

/l Edges ONO4819 -> EP4R [label="binds"]; EP4R -> Gs [label="activates"]; Gs -> AC
[label="activates"]; ATP -> cAMP [headlabel="converts", arrowhead="open", style=dashed,
color="#202124", fontcolor="#202124"]; AC -> ATP [style=invis]; CAMP -> PKA
[label="activates"]; PKA -> PKA _active [style=invis]; PKA active -> CREB
[label="phosphorylates"]; CREB -> Runx2_Osterix; CREB -> PPARg; Runx2_Osterix ->
Osteoblast_Diff; Osteoblast_Diff -> Bone_Formation; PPARg -> Adipocyte_Diff; }

ONO-4819 EP4 Receptor Signaling Pathway

Upon binding of ONO-4819, the EP4 receptor activates the associated Gs protein, which in
turn stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[6] The elevated
intracellular cCAMP levels lead to the activation of Protein Kinase A (PKA).[6][7] Activated PKA
then phosphorylates downstream targets, including transcription factors like CREB (CAMP
response element-binding protein), which translocate to the nucleus. This cascade ultimately
modulates gene expression, leading to an upregulation of osteogenic transcription factors such
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as Runx2 and Osterix, and a downregulation of adipogenic transcription factors like PPARy.[2]
[8] This dual action promotes the differentiation of mesenchymal stem cells into osteoblasts
while inhibiting their differentiation into adipocytes, resulting in a net anabolic effect on bone.[2]

[8]

Quantitative Data

ble 1- In Vi i

Parameter Value Cell Line Reference

EP4 Receptor Binding

o _ 0.7 nM - [5]
Affinity (Ki)

Effective
Concentration for

1nM-1puM C3H10T1/2 [5]
Osteoblast

Differentiation

Effective
Concentration for 1nM-1uM C3H10T1/2 [5]
Adipocyte Inhibition

Table 2: In Vivo Efficacy in Animal Models
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. Dosage and
Model Species . .
Administration

Key Findings Reference

] Sprague-Dawley 10 pg/kg, s.c. for
Bone Formation

Increased
osteoblast

number, bone

[2]

Rat 5 weeks volume, and
bone formation
rate.
Dose-dependent
. . 3 & 30 pglky, _ .
Ovariectomized ] i increase in Bone
Rat s.c. twice daily [9][10]

(Osteoporosis)
for 11 weeks

Mineral Density
(BMD).

Inhibited hepatic

) necrosis;
) ) ) 0.2 mg/kg, i.p.
Acute Liver Injury  Wistar Rat ) decreased AST, [51[11]
single dose
ALT, TNF-a, and
IFN-y.
Increased
cortical bone
. 3 & 30 ug/kg, .
Mechanically ) ) i formation and
Wistar Rat s.c. twice daily - [12]
Loaded Bone additive effect
for 3 weeks

with mechanical

loading.

Table 3: Phase Il Clinical Trial for

Ulcerative Colitis

(NCT00296556)

ONO-4819CD
Parameter Placebo Group Reference

Group
Number of Patients 4 3 [13]
Remission loutof4 O out of 3 [13]
Histological Observed in all

] Not observed [13]

Improvement patients
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Experimental Protocols
In Vitro Osteoblast and Adipocyte Differentiation Assay

I/l Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
seed_cells [label="Seed C3H10T1/2 cells\n(e.g., 10™4 cells/well in 24-well plate)",
fillcolor="#F1F3F4", fontcolor="#202124"]; add_media [label="Add differentiation media with
varying\nconcentrations of ONO-4819 (1 nM - 1 uM)", fillcolor="#4285F4",
fontcolor="#FFFFFF"]; culture [label="Culture for a defined period\n(e.g., up to 21 days)",
fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="Analysis", shape=diamond,
fillcolor="#FBBC05", fontcolor="#202124"]; alp_staining [label="Alkaline Phosphatase
(ALP)\nStaining", fillcolor="#FFFFFF", fontcolor="#202124"]; alizarin_red [label="Alizarin Red
Staining\n(Mineralization)", fillcolor="#FFFFFF", fontcolor="#202124"]; oil_red_o [label="Cil
Red O Staining\n(Lipid Droplets)", fillcolor="#FFFFFF", fontcolor="#202124"]; rt_gpcr
[label="RT-qPCR for Gene Expression\n(Runx2, Osterix, PPARY)", fillcolor="#FFFFFF",
fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#EA4335",
fontcolor="#FFFFFF"];

/I Edges start -> seed_cells; seed_cells -> add_media; add_media -> culture; culture ->
analysis; analysis -> alp_staining [label="Osteoblast\nActivity"]; analysis -> alizarin_red
[label="Osteoblast\nMaturation"]; analysis -> oil_red_o [label="Adipocyte\nFormation"];
analysis -> rt_gpcr [label="Gene\nExpression"]; alp_staining -> end; alizarin_red -> end;
oil_red_o ->end; rt_gpcr -> end; }

In Vitro Differentiation Workflow

Objective: To assess the effect of ONO-4819 on the differentiation of mesenchymal stem cells
into osteoblasts and adipocytes.

Cell Line: C3H10T1/2, a mouse mesenchymal stem cell line.[14]
Protocol:

e Cell Seeding: Plate C3H10T1/2 cells in a 24-well plate at a density of 1 x 10”4 cells per well
in DMEM with 10% FBS.[14]
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« Induction of Differentiation: After 24 hours, replace the growth medium with a differentiation
medium.

o Osteogenic Medium: DMEM, 10% FBS, 50 pg/mL ascorbic acid, 10 mM [3-
glycerophosphate, and varying concentrations of ONO-4819 (e.g., 1 nM to 1 uM).

o Adipogenic Medium: DMEM, 10% FBS, 1 uM dexamethasone, 0.5 mM IBMX, 10 pg/mL
insulin, and varying concentrations of ONO-4819.[15]

e Cell Culture: Culture the cells for up to 21 days, replacing the medium every 2-3 days.[14]
e Analysis:
o Osteoblast Differentiation:
» Alkaline Phosphatase (ALP) Staining: Assess early osteoblast activity at day 7.

» Alizarin Red S Staining: Detect calcium deposition and mineralization in the extracellular
matrix at day 21.[14]

o Adipocyte Differentiation:

» Oil Red O Staining: Visualize lipid droplet accumulation in mature adipocytes at day 8-
14.[15]

o Gene Expression Analysis:

» Extract total RNA at various time points and perform RT-gPCR to quantify the mRNA
levels of osteogenic markers (Runx2, Osterix, ALP) and adipogenic markers (PPARY).

[2](8]

In Vivo Ovariectomized (OVX) Rat Model of

Osteoporosis

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
animal_model [label="Use 15- to 33-week-old\nfemale Sprague-Dawley rats",
fillcolor="#F1F3F4", fontcolor="#202124"]; surgery [label="Perform bilateral ovariectomy
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(OVX)\nor sham surgery”, fillcolor="#4285F4", fontcolor="#FFFFFF"]; treatment
[label="Administer ONO-4819 (e.qg., 3-30 ug/kg, s.c.)\nor vehicle daily for 11 weeks",
fillcolor="#FBBCO05", fontcolor="#202124"]; euthanasia [label="Euthanize animals and\ncollect
femora and tibiae", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="Analysis",
shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pqct [label="pQCT/micro-CT
Analysis\n(BMD, Trabecular Microstructure)", fillcolor="#FFFFFF", fontcolor="#202124"];
histomorphometry [label="Bone Histomorphometry\n(Bone Formation Rate, Osteoblast
Surface)", fillcolor="#FFFFFF", fontcolor="#202124"]; biomechanics [label="Biomechanical
Testing\n(Bone Strength)”, fillcolor="#FFFFFF", fontcolor="#202124"]; end [label="End",
shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> animal_model; animal_model -> surgery; surgery -> treatment; treatment ->
euthanasia; euthanasia -> analysis; analysis -> pqct; analysis -> histomorphometry; analysis ->
biomechanics; pqct -> end; histomorphometry -> end; biomechanics -> end; }

In Vivo Ovariectomized Rat Workflow

Objective: To evaluate the efficacy of ONO-4819 in preventing bone loss in a postmenopausal
osteoporosis model.

Animal Model: 15- to 33-week-old female Sprague-Dawley or Wistar rats.[1][9]
Protocol:

e Surgery: Anesthetize the rats and perform bilateral ovariectomy (OVX) to induce estrogen
deficiency. A sham operation (laparotomy without ovary removal) is performed on the control

group.[1]

o Treatment: Begin daily subcutaneous (s.c.) injections of ONO-4819 (e.g., doses ranging from
3 to 30 ug/kg) or vehicle control on the day of surgery and continue for a period of 11 weeks.

[9]

o Sample Collection: At the end of the treatment period, euthanize the animals. Isolate the
femora and tibiae for analysis.[1]

e Analysis:
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o Bone Mineral Density (BMD) and Microstructure: Analyze the proximal tibia or femur using
peripheral quantitative computed tomography (pQCT) or micro-CT to determine trabecular
and cortical BMD, bone volume fraction (BV/TV), and other microarchitectural parameters.

[9]

o Bone Histomorphometry: Process undecalcified bone sections and perform staining (e.g.,
Von Kossa) to quantify dynamic and static parameters of bone formation and resorption,
such as mineral apposition rate (MAR), bone formation rate (BFR), and
osteoblast/osteoclast surface.[9]

o Biomechanical Testing: Perform compression or three-point bending tests on the vertebral
bodies or femurs to assess bone strength and stiffness.[1]

In Vivo Acute Liver Injury Model

Objective: To assess the hepatoprotective effects of ONO-4819.
Animal Model: Male Wistar rats.[11]
Protocol:

« Induction of Injury: Induce acute liver failure by a single intraperitoneal (i.p.) injection of D-
galactosamine (GalN; 1 g/kg) and lipopolysaccharide (LPS; 100 pg/kg).[11]

o Treatment: Immediately after the induction of injury, administer a single i.p. injection of ONO-
4819 (0.2 mg/kg) or physiological saline (vehicle control).[11]

o Sample Collection: Euthanize the rats 24 hours after the induction of injury. Collect blood for
biochemical analysis and liver tissue for histological examination.[11]

e Analysis:

o Serum Biochemical Analysis: Measure serum levels of aspartate aminotransferase (AST)
and alanine aminotransferase (ALT) to assess liver damage.[11]

o Cytokine Analysis: Measure serum levels of inflammatory cytokines such as TNF-a and
IFN-y using ELISA.[11]
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o Histological Analysis: Perform H&E staining on liver sections to evaluate the extent of
hepatic necrosis.[11]

o Apoptosis Assay: Use the TUNEL method on liver sections to quantify the apoptotic index
of hepatocytes.[11]

Conclusion

ONO-4819 is a selective EP4 receptor agonist with significant therapeutic potential, particularly
in the field of bone regeneration and for treating inflammatory conditions. Its well-defined
mechanism of action through the EP4/cAMP/PKA pathway provides a strong rationale for its
anabolic effects on bone and its anti-inflammatory properties. The improved synthesis ensures
a high-purity compound for clinical development. Preclinical data strongly support its efficacy in
models of osteoporosis and acute liver injury. Further clinical investigation is warranted to fully
elucidate its therapeutic utility in human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Stimulation of bone formation and prevention of bone loss by prostaglandin E EP4
receptor activation - PMC [pmc.ncbi.nim.nih.gov]

2. unk.alma.exlibrisgroup.com [unk.alma.exlibrisgroup.com]

3. ovid.com [ovid.com]

4. An improved synthesis of the selective EP4 receptor agonist ONO-4819 - PubMed
[pubmed.ncbi.nim.nih.gov]

5. medchemexpress.com [medchemexpress.com]

6. pnas.org [pnas.org]

7. Prostaglandin E2 EP4 agonist (ONO-4819) accelerates BMP-induced osteoblastic
differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/11673110/
https://pubmed.ncbi.nlm.nih.gov/11673110/
https://www.benchchem.com/product/b157803?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC123690/
https://pmc.ncbi.nlm.nih.gov/articles/PMC123690/
https://unk.alma.exlibrisgroup.com/discovery/fulldisplay?docid=cdi_pascalfrancis_primary_23507772&context=PC&vid=01UON_K:UNK&lang=en&search_scope=MyInst_and_CI&adaptor=Primo%20Central&tab=Everything&query=creator%2Cequals%2C%20Yamaguchi%2C%20Kojiro%20%2CAND&mode=advanced&offset=0
https://www.ovid.com/journals/eujoph/abstract/10.1016/j.ejphar.2010.10.021~prostaglandin-e2-receptor-ep4-selective-agonist-ono-4819?redirectionsource=fulltextview
https://pubmed.ncbi.nlm.nih.gov/19803523/
https://pubmed.ncbi.nlm.nih.gov/19803523/
https://www.medchemexpress.com/rivenprost.html
https://www.pnas.org/doi/10.1073/pnas.2216329120
https://pubmed.ncbi.nlm.nih.gov/17681894/
https://pubmed.ncbi.nlm.nih.gov/17681894/
https://www.researchgate.net/publication/47532653_Prostaglandin_E-2_receptor_EP4-selective_agonist_ONO-4819_increases_bone_formation_by_modulating_mesenchymal_cell_differentiation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157803?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

9. Effects of a prostaglandin EP4 agonist, ONO-4819, and risedronate on trabecular
microstructure and bone strength in mature ovariectomized rats - PubMed
[pubmed.ncbi.nim.nih.gov]

10. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

11. A novel prostaglandin E receptor subtype agonist, ON0-4819, attenuates acute
experimental liver injury in rats - PubMed [pubmed.ncbi.nim.nih.gov]

12. Effect of a selective agonist for prostaglandin E receptor subtype EP4 (ONO-4819) on
the cortical bone response to mechanical loading - PubMed [pubmed.ncbi.nim.nih.gov]

13. researchgate.net [researchgate.net]

14. Improved Protocol to Study Osteoblast and Adipocyte Differentiation Balance - PMC
[pmc.ncbi.nlm.nih.gov]

15. researchgate.net [researchgate.net]

To cite this document: BenchChem. [The Discovery and Synthesis of ONO-4819: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b157803#discovery-and-synthesis-of-ono-4819]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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